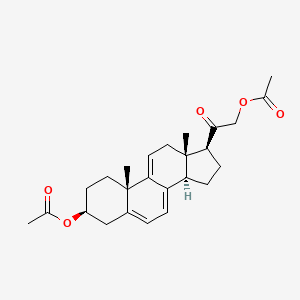
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate is a synthetic steroid derivative. It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton. This compound is notable for its unique structure, which includes multiple hydroxyl groups and acetylated positions, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate typically involves multi-step organic reactions. The starting material is often a simpler steroid, which undergoes a series of functional group transformations. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at the 3beta and 21 positions.
Acetylation: Acetylation of the hydroxyl groups to form diacetate.
Formation of the Triene System: Introduction of double bonds at the 5, 7, and 9(11) positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial transformation to achieve specific functional group modifications. These methods can offer higher selectivity and yield compared to purely chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets can vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione: Another pregnane steroid with hydroxyl groups at different positions.
Pregna-5,16-dien-20-one, 3-hydroxy-: A steroid with a similar carbon skeleton but different functional groups and double bond positions.
Uniqueness
3beta,21-Dihydroxy-pregna-5,7,9(11)-trien-20-one diacetate is unique due to its specific arrangement of hydroxyl and acetyl groups, as well as the presence of multiple double bonds. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
7252-92-8 |
|---|---|
Molekularformel |
C25H25N5O |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
18-(diethylamino)-12-imino-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide |
InChI |
InChI=1S/C25H25N5O/c1-3-29(4-2)18-10-9-15-12-20-19(13-17(15)11-18)22(24(27)31)23(26)30-14-16-7-5-6-8-21(16)28-25(20)30/h5-12,26H,3-4,13-14H2,1-2H3,(H2,27,31) |
InChI-Schlüssel |
NXWGKPYPFXPEPR-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
Isomerische SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3C(=C(C(=N)N4C3=NC5=CC=CC=C5C4)C(=O)N)C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















